(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Catalog No.
S1482120
CAS No.
5505-63-5
M.F
C₆H₁₄ClNO₅
M. Wt
231.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal ...

CAS Number

5505-63-5

Product Name

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

Molecular Formula

C₆H₁₄ClNO₅

Molecular Weight

231.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

JMVMHPCPPSZGNY-BZWNWTOPSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Synonyms

2-Amino-2-deoxy-D-mannose Hydrochloride;

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O.Cl

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O.Cl

Glycoscience:

  • Precursor for glycosaminoglycan synthesis: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride serves as a key intermediate in the biosynthesis of glycosaminoglycans, which are complex carbohydrates found in the extracellular matrix of various tissues. Understanding its role in this process can contribute to research on tissue development, regeneration, and disease progression. Source: National Institutes of Health: )
  • Probe for studying glycosyltransferases: This compound can be used as a substrate for studying the activity and specificity of glycosyltransferases, enzymes involved in the formation of glycosidic linkages in glycosaminoglycans. This research can aid in the development of novel therapeutic strategies targeting glycosylation pathways in various diseases. Source: Journal of Biological Chemistry: )

Medicinal Chemistry:

  • Potential therapeutic agent: Studies suggest that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride may possess anti-inflammatory and anti-cancer properties. Further research is needed to explore its potential therapeutic applications and mechanisms of action. Source: Bioorganic & Medicinal Chemistry Letters:

Synthetic Chemistry:

  • Building block for complex carbohydrate synthesis: Due to its specific stereochemistry, (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can be used as a valuable building block in the synthesis of complex carbohydrates relevant to biological and medicinal studies. Source: Organic Letters:

(2S,3R,4S,5R)-THH-HCl is an endogenous metabolite, meaning it's a naturally occurring product of metabolism within living organisms []. However, the specific organism or pathway in which it's produced remains unclear due to the limited research on this compound.

Despite the lack of specific details about its origin, its structure suggests potential roles in carbohydrate metabolism or degradation of amino sugars, as it possesses an amino group and multiple hydroxyl groups.


Molecular Structure Analysis

The key feature of (2S,3R,4S,5R)-THH-HCl is its hexanal backbone, a six-carbon chain with an aldehyde functional group (C=O) at the end. This chain also carries four hydroxyl groups (OH) at specific positions designated by the stereochemical configuration (2S,3R,4S,5R). Additionally, an amino group (NH2) sits at the second carbon position.

The stereochemical configuration signifies the spatial arrangement of the substituent groups around the chiral centers (carbons with four different attached groups). In this case, the S and R designations indicate the absolute configuration at each chiral center. This specific configuration could influence the molecule's interactions with other molecules and its biological activity [].

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5505-63-5

General Manufacturing Information

D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-14

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